(1E)-7-oxocyclooctene-1-carboxylic acid
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Overview
Description
(1E)-7-oxocyclooctene-1-carboxylic acid is an organic compound with the molecular formula C9H14O2 It is characterized by a cyclooctene ring with a carboxylic acid group and a ketone group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-7-oxocyclooctene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclooctene as a starting material, which undergoes oxidation to introduce the ketone group, followed by carboxylation to form the carboxylic acid group. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and carboxylation reagents like carbon dioxide under high pressure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts to enhance the reaction rate and selectivity. For example, metal catalysts such as palladium or platinum can be employed in the oxidation step, while carboxylation can be facilitated by using metal carbonyl complexes .
Chemical Reactions Analysis
Types of Reactions
(1E)-7-oxocyclooctene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols, diols.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
(1E)-7-oxocyclooctene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (1E)-7-oxocyclooctene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ketone group can participate in redox reactions, influencing cellular processes. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclooctene-1-carboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
7-oxocyclooctane-1-carboxylic acid: Saturated analog, which may have different reactivity and biological activity.
Cyclooctanone: Lacks the carboxylic acid group, limiting its applications in certain synthetic pathways.
Uniqueness
(1E)-7-oxocyclooctene-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclooctene ring.
Properties
CAS No. |
17606-93-8 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(1E)-7-oxocyclooctene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-8-5-3-1-2-4-7(6-8)9(11)12/h4H,1-3,5-6H2,(H,11,12)/b7-4+ |
InChI Key |
OGFYPNCPFHPVII-QPJJXVBHSA-N |
Isomeric SMILES |
C1CCC(=O)C/C(=C\C1)/C(=O)O |
Canonical SMILES |
C1CCC(=O)CC(=CC1)C(=O)O |
Origin of Product |
United States |
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